![molecular formula C14H18O3 B1682491 Stiripentol CAS No. 49763-96-4](/img/structure/B1682491.png)
Stiripentol
Overview
Description
Stiripentol is an anticonvulsant medication primarily used for the treatment of Dravet syndrome, a severe form of childhood epilepsy. It is an aromatic allylic alcohol, structurally unique from other antiepileptic drugs. This compound is marketed under the brand name Diacomit and is used in combination with other anticonvulsants like clobazam and valproate to enhance their efficacy .
Mechanism of Action
Target of Action
Stiripentol primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It acts as a positive allosteric modulator of both synaptic (α1–3 and γ subunits) and extrasynaptic (α4/6 and δ subunits) GABA A receptors . This suggests that it could potentiate both phasic and tonic GABA-mediated inhibitory currents .
Mode of Action
This compound potentiates GABAergic transmission through three main mechanisms :
- Positive allosteric modulation of GABA A receptors : It enhances the effect of GABA on its receptors, especially those containing α3 and δ subunits .
Biochemical Pathways
This compound affects several biochemical pathways:
- It inhibits voltage-gated sodium and T-type calcium channels, which is classically associated with anticonvulsant and neuroprotective properties .
- It regulates glucose energy metabolism and inhibits lactate dehydrogenase . This could potentially alter the energy balance within neurons, affecting their excitability and susceptibility to seizures.
- It also inhibits several cytochrome P450 enzymes involved in the metabolism of other antiseizure medications, contributing to boost their anticonvulsant efficacy as add-on therapy .
Pharmacokinetics
This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . This compound is extensively metabolized in the liver, primarily by demethylation and glucuronidation, to 13 different metabolites . Approximately 3–14% of an administered dose is excreted as unchanged this compound in urine . This compound elimination follows Michaelis–Menten (saturable, zero-order) kinetics so that plasma half-life and clearance is dose-dependent with values decreasing with increasing dose .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in a reduction in the frequency and severity of seizures, particularly in conditions like Dravet syndrome . By enhancing GABAergic transmission and inhibiting voltage-gated sodium and calcium channels, this compound increases neuronal inhibition, reducing the likelihood of seizure initiation .
Action Environment
This can lead to pharmacokinetic interactions, altering the metabolism and efficacy of these medications .
Biochemical Analysis
Biochemical Properties
Stiripentol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the opening duration of the channel by binding to a site different from the benzodiazepine binding site . This compound also inhibits the activity of cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4, which are involved in the metabolism of other antiepileptic drugs . This inhibition boosts the therapeutic efficacy of these drugs by reducing their degradation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It enhances GABAergic transmission by inhibiting GABA uptake and degradation, leading to increased inhibitory neurotransmission . This modulation of GABA receptors affects cell signaling pathways, gene expression, and cellular metabolism. This compound also inhibits voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant and neuroprotective properties . Additionally, it regulates glucose energy metabolism and inhibits lactate dehydrogenase, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It functions as a positive allosteric modulator of both synaptic and extrasynaptic GABA receptors, potentiating both phasic and tonic GABA-mediated inhibitory currents . This compound also inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability . Furthermore, it inhibits cytochrome P450 enzymes, leading to increased plasma levels of co-administered antiepileptic drugs . These combined actions contribute to its anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods . Long-term treatment with this compound has been associated with sustained seizure control in patients with Dravet syndrome . The retention rate of this compound decreases over time, with some patients discontinuing the drug due to adverse effects or lack of sustained efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to increase the threshold for seizures and reduce seizure frequency . At very high doses, this compound can cause adverse effects such as decreased motor activity and respiration . The optimal dosage of this compound for achieving anticonvulsant effects while minimizing adverse effects is still being investigated .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through demethylation and glucuronidation . It interacts with several enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . This compound also affects metabolic pathways by inhibiting lactate dehydrogenase, which is involved in the astrocyte-neuron lactate shuttle . This inhibition reduces seizures and epileptiform activity .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥70% . It is extensively distributed within the body, with a high plasma protein binding rate of 99% . This compound is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . Its distribution is influenced by its interactions with cytochrome P450 enzymes, which affect its plasma levels and therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with biomolecules. It is primarily localized in the cytoplasm, where it interacts with GABA receptors and other target proteins . This compound’s activity and function are affected by its localization, with its anticonvulsant effects being mediated through its interactions with synaptic and extrasynaptic GABA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stiripentol can be synthesized through a multi-step process:
Step 1: Heliotropin and methyl tert-butanone are reacted in a mixed solvent of lower alcohol and water, with a phase-transfer catalyst and alkali, to produce 4,4-dimethyl-1-[(3,4-methylenedioxy)-phenyl]-1-penten-3-one.
Step 2: The product from step 1 is then reduced using sodium borohydride or potassium borohydride in a lower alcohol solvent to yield this compound
Industrial Production Methods
In industrial settings, this compound is prepared by mixing the compound with a low-melting-point soluble auxiliary material, heating to melt, spraying, and cooling to obtain a mixture. Additional auxiliary materials are then added to enhance the dissolution rate, bioavailability, and storage stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Stiripentol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The reduction of this compound involves the use of reducing agents like sodium borohydride.
Substitution: Various substitution reactions can occur on the aromatic ring and the allylic alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and potassium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Efficacy in Dravet Syndrome
Stiripentol has demonstrated significant efficacy in reducing seizure frequency among patients with Dravet syndrome. A study involving 196 patients showed a responder rate of approximately 53% after an initial median follow-up of three months, with a notable decrease in seizure episodes over time . The effectiveness varied based on the age at which treatment was initiated, with younger patients showing higher rates of sustained response .
Data Table: Efficacy Rates of this compound in Dravet Syndrome
Follow-Up Period | Responder Rate (%) | Seizure Freedom (%) |
---|---|---|
3 months | 53 | 9 |
12 months | 29 | N/A |
24 months | 22 | N/A |
Applications Beyond Dravet Syndrome
Research indicates that this compound may also be effective for other forms of refractory epilepsy. A retrospective study found that this compound reduced the incidence of status epilepticus (SE) in various developmental and epileptic encephalopathies (DEEs), with up to 68% of patients experiencing a significant reduction in SE episodes .
Case Study: Efficacy in Status Epilepticus
In a review of 15 studies, this compound was shown to reduce SE episodes by at least 50% in many patients, with some achieving complete cessation of episodes. This suggests its potential utility as both a preventive and acute treatment option for SE, particularly in cases resistant to standard therapies .
Safety Profile
This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include sedation and decreased appetite. Long-term studies indicate that this compound can be safely combined with other antiepileptic medications without significant drug-drug interactions .
Data Table: Reported Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Sedation | ~30 |
Decreased Appetite | ~25 |
Behavioral Changes | ~10 |
Comparison with Similar Compounds
Stiripentol is unique compared to other antiepileptic drugs due to its multiple mechanisms of action and its ability to potentiate the effects of other anticonvulsants. Similar compounds include:
Clobazam: A benzodiazepine used in combination with this compound for treating Dravet syndrome.
Valproate: Another anticonvulsant often used alongside this compound.
Carbamazepine: An antiepileptic drug that, when combined with this compound, shows enhanced anticonvulsant effects
This compound’s unique ability to modulate multiple pathways and enhance the efficacy of other anticonvulsants makes it a valuable compound in the treatment of epilepsy and potentially other neurological disorders.
Biological Activity
Stiripentol (STP) is an anticonvulsant drug primarily used in the treatment of Dravet syndrome, a severe form of epilepsy. Its biological activity is characterized by its interaction with neurotransmitter systems, particularly GABAergic and glutamatergic pathways. This article reviews the pharmacodynamics, metabolic pathways, and clinical findings associated with this compound, supported by data tables and relevant case studies.
GABAergic Modulation
this compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the activity of both neuronal and recombinant GABA-A receptors at clinically relevant concentrations, indicating its role in increasing inhibitory neurotransmission in the brain . The compound binds to a site distinct from other commonly used anticonvulsants, which may contribute to its unique efficacy profile.
Glutamatergic Interaction
In addition to its effects on GABA receptors, this compound may also influence glutamatergic neurotransmission. This dual action suggests that STP could modulate excitatory signals in the brain, potentially providing a broader therapeutic effect in seizure control .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed orally, with a Tmax ranging from 1.25 to 2.96 hours under fed conditions.
- Distribution : Approximately 99% of this compound binds to plasma proteins.
- Metabolism : The drug is metabolized primarily through oxidative pathways involving several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4) and undergoes glucuronidation. Notably, oxidative metabolism accounts for about 75% of its total metabolism .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Absorption (Tmax) | 1.25 - 2.96 hours |
Protein Binding | ~99% |
Metabolic Pathways | CYP1A2, CYP2C19, CYP3A4 |
Oxidative Metabolism | ~75% |
Clinical Efficacy
This compound has been evaluated in multiple clinical studies for its efficacy in managing seizures associated with Dravet syndrome. A notable study involved patients receiving a dosage of 50 mg/kg daily, demonstrating significant reductions in seizure frequency and severity .
Case Study Analysis
- Study BC.299 (France) : In this study involving 59 patients with Dravet syndrome, this compound was found effective and safe at the proposed dosage. Patients exhibited improved seizure control compared to baseline measurements.
- Study BC.385 (Italy) : Similar findings were reported where patients receiving this compound showed marked improvements in seizure frequency and overall quality of life.
Drug-Drug Interactions
This compound has significant implications for drug-drug interactions due to its metabolic pathways:
- Inhibition : It inhibits several CYP enzymes (CYP1A2, CYP2B6, CYP2C19, CYP3A4), which may affect the metabolism of co-administered drugs.
- Induction : At clinically relevant concentrations, this compound can induce CYP1A2 and CYP3A4, potentially leading to altered pharmacokinetics of other medications .
Table 2: Inhibition Potency of this compound on CYP Enzymes
Enzyme | IC50 Value (µM) |
---|---|
CYP1A2 | 6.6 |
CYP2B6 | 14 |
CYP2C19 | 9.2 |
CYP3A4 | Not specified |
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
49763-96-4, 137767-55-6 | |
Record name | Stiripentol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stiripentol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIRIPENTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Stiripentol is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [] This means that it binds to a site on the GABAA receptor distinct from the GABA binding site and enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. []
A: Yes, this compound is also a potent inhibitor of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. [, , , ] This inhibition can significantly elevate plasma and brain concentrations of co-administered antiepileptic drugs that are metabolized by these enzymes. [, ]
A: By enhancing GABAergic neurotransmission, this compound increases inhibitory signaling in the brain, which helps to suppress neuronal hyperexcitability and reduce seizure activity. []
A: this compound shows a preference for GABAA receptors containing the α3 subunit. [] This subunit is highly expressed in the immature brain, which may explain this compound's greater clinical efficacy in childhood-onset epilepsies like Dravet syndrome. []
A: While GABAA receptor modulation is a primary mechanism, this compound's inhibition of CYP2C19 and CYP3A4 also contributes to its anticonvulsant effects by increasing the concentrations of co-administered antiepileptic drugs. [, , ] This dual mechanism of action makes it challenging to disentangle the individual contributions of each mechanism.
ANone: The molecular formula of this compound is C12H16O3, and its molecular weight is 212.24 g/mol.
A: Yes, this compound and its degradation products have been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [] These techniques provide detailed information about the compound's structure and help identify its degradation products.
A: this compound exhibits nonlinear pharmacokinetics, meaning that its clearance decreases as the dose increases. [, ] It has a mean residence time of approximately 4 hours and is highly bound to plasma proteins (free fraction of 1%). []
A: this compound undergoes extensive metabolism, primarily via glucuronidation and methylenedioxy ring opening. [, ] Its major metabolites include this compound glucuronide, DiOH, P-OH, and M-OH. []
A: Yes, two independent randomized, placebo-controlled trials have demonstrated the efficacy of this compound as adjunctive therapy to clobazam and valproate in reducing seizure frequency in children with Dravet syndrome. [, ]
A: Long-term this compound administration has been shown to potentially impair cancellous bone microarchitecture in rats, suggesting the need for monitoring vitamin D, calcium, inorganic phosphate, and kidney function in patients on long-term therapy. [] Further research is needed to ascertain these effects in humans.
A: this compound is a potent inhibitor of CYP2C19 and CYP3A4, leading to clinically significant interactions with co-administered antiepileptic drugs metabolized by these enzymes. [, , ] Dose adjustments of valproate and clobazam are often required when co-administered with this compound. [, ]
A: While specific formulation challenges are not explicitly mentioned in the provided research, this compound's low aqueous solubility could potentially limit its bioavailability. [] Strategies like particle size reduction, complexation with cyclodextrins, or the use of lipid-based formulations could be explored to enhance its dissolution rate and absorption.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or fluorescence detection, is widely used for this compound quantification. [, , ]
A: More research is needed to elucidate this compound's long-term effects on bone health in humans. Further investigation is also required to explore alternative formulation strategies to improve its bioavailability and patient compliance. [] Additionally, evaluating this compound's potential in other neurological disorders beyond epilepsy could be a promising research avenue.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.